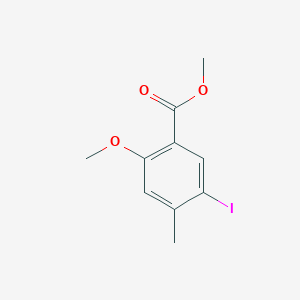

Methyl 5-iodo-2-methoxy-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-iodo-2-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCVNRLZZVVKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652290 | |

| Record name | Methyl 5-iodo-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914225-32-4 | |

| Record name | Methyl 5-iodo-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-iodo-2-methoxy-4-methylbenzoate

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 5-iodo-2-methoxy-4-methylbenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented in two main stages: the preparation of the precursor, Methyl 2-methoxy-4-methylbenzoate, followed by its regioselective iodination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol, but also the scientific rationale behind the chosen methodologies.

Introduction: Strategic Approach to the Synthesis

The synthesis of this compound is strategically approached as a two-step process. This method was designed for its efficiency, high yield, and control over regioselectivity.

Step 1: Synthesis of the Precursor, Methyl 2-methoxy-4-methylbenzoate. The journey begins with the synthesis of the key precursor, Methyl 2-methoxy-4-methylbenzoate. This is achieved through the esterification and subsequent etherification of 4-methylsalicylic acid.

Step 2: Regioselective Iodination. The second stage involves the critical introduction of an iodine atom onto the benzene ring of the precursor. This is accomplished via an electrophilic aromatic substitution reaction, a cornerstone of aromatic chemistry. The choice of iodinating agent and catalyst is paramount to ensure the desired regiochemistry.

Diagram of the Overall Synthetic Workflow

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate

The synthesis of the precursor, Methyl 2-methoxy-4-methylbenzoate, can be efficiently achieved from 4-methylsalicylic acid. This process involves two key transformations: Fischer esterification of the carboxylic acid and Williamson ether synthesis of the phenolic hydroxyl group. These can often be performed in a one-pot fashion or as two distinct steps.

Experimental Protocol: Synthesis of Methyl 2-methoxy-4-methylbenzoate

-

Esterification:

-

To a solution of 4-methylsalicylic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 4-methylsalicylate.

-

-

Etherification:

-

Dissolve the crude Methyl 4-methylsalicylate in a polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (1.5-2 equivalents) and dimethyl sulfate or methyl iodide (1.2-1.5 equivalents).

-

Heat the mixture to reflux for 6-12 hours, again monitoring by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting residue is then purified by column chromatography on silica gel to afford pure Methyl 2-methoxy-4-methylbenzoate.

-

Part 2: Regioselective Iodination

The introduction of iodine at the C5 position of Methyl 2-methoxy-4-methylbenzoate is a critical step that relies on the principles of electrophilic aromatic substitution. The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The methoxy group is a significantly stronger activating group, and its directing effect will dominate.

Mechanistic Insight and Regioselectivity

The methoxy group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions. The methyl group at C4 directs to its ortho positions (C3 and C5). Both groups, therefore, direct to the C3 and C5 positions. However, the C5 position is sterically less hindered than the C3 position, which is flanked by the methoxy and methyl groups. Furthermore, the para-position to the strong activating methoxy group is electronically favored. Consequently, iodination is highly regioselective for the C5 position.

For this transformation, N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid is a highly effective reagent system for the iodination of electron-rich aromatic compounds.[1] This method proceeds under mild conditions and offers excellent yields.[1]

Diagram of the Iodination Mechanism

Caption: Mechanism of electrophilic iodination using NIS and trifluoroacetic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

In a round-bottom flask protected from light, dissolve Methyl 2-methoxy-4-methylbenzoate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-iodosuccinimide (1.1 equivalents).

-

Cool the mixture to 0 °C and add a catalytic amount of trifluoroacetic acid (0.1 equivalents) dropwise.

-

-

Reaction Execution:

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC. The reaction is typically complete within a few hours.

-

-

Work-up and Purification:

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography on silica gel to yield pure this compound.

-

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

| Compound | Technique | Expected Observations |

| Methyl 2-methoxy-4-methylbenzoate | ¹H NMR | Signals corresponding to two distinct methyl groups (one from the ester, one on the ring), a methoxy group, and aromatic protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the ester carbonyl, aromatic carbons, and methyl/methoxy carbons. | |

| IR | Characteristic stretching frequencies for C=O (ester), C-O (ether and ester), and aromatic C-H bonds. | |

| MS (ESI) | A molecular ion peak corresponding to the calculated molecular weight. | |

| This compound | ¹H NMR | The disappearance of one aromatic proton signal and a shift in the remaining aromatic proton signals. |

| ¹³C NMR | A signal for the carbon atom bonded to iodine, which will be shifted upfield. | |

| IR | Similar to the precursor, with potential shifts in the fingerprint region due to the iodo-substituent. | |

| MS (ESI) | A molecular ion peak corresponding to the iodinated product's molecular weight. |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step approach, beginning with the synthesis of the precursor followed by a highly regioselective iodination, is well-supported by established principles of organic chemistry. The use of N-iodosuccinimide with a catalytic amount of trifluoroacetic acid for the iodination step is particularly advantageous due to its mild reaction conditions and high yields.[1] This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for various applications.

References

An In-depth Technical Guide to the Physical Properties of Methyl 5-iodo-2-methoxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 5-iodo-2-methoxy-4-methylbenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry. Its multifunctional structure, incorporating an electron-donating methoxy group, a methyl group, and a strategically positioned iodine atom, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical and materials science research. The iodine atom, for instance, can be readily displaced or utilized in cross-coupling reactions, providing a convenient handle for molecular elaboration.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 914225-32-4). Recognizing that comprehensive experimental data for this specific compound is not widely available in the public domain, this document also serves as a practical manual, outlining detailed experimental protocols for the determination of its key physical characteristics. This approach is designed to empower researchers to generate reliable data in their own laboratories, ensuring the quality and reproducibility of their scientific endeavors.

Core Physical Properties

A summary of the core physical and chemical identifiers for this compound is presented below. It is important to note that while some properties are established, others, such as the melting and boiling points, are not definitively reported in the literature for this specific isomer and should be determined experimentally.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 914225-32-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁IO₃ | [1] |

| Molecular Weight | 306.098 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not definitively reported. | - |

| Boiling Point | Not definitively reported. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | - |

Experimental Determination of Physical Properties

The following section details standardized, field-proven methodologies for the experimental determination of the primary physical properties of this compound. The causality behind key experimental choices is explained to ensure a deep understanding of the principles at play.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. A capillary tube is then tapped into the powder to collect a small sample, which is subsequently packed down to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus: A calibrated digital melting point apparatus is the preferred instrument for accuracy and ease of use.

-

Measurement:

-

An initial, rapid heating can be performed to determine an approximate melting range.

-

A second, more precise measurement is then conducted with a fresh sample. The temperature is ramped up quickly to about 10-15°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.

-

The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Causality of Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial for an accurate determination, as it ensures that the temperature of the heating block is a true reflection of the sample's temperature.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Sample Preparation Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is used to avoid a large solvent signal in the proton NMR spectrum.

-

Transfer: Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube. The cotton plug removes any particulate matter that could degrade the spectral resolution.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference peak at 0 ppm.

-

Shimming: The NMR spectrometer's magnetic field is then shimmed to optimize its homogeneity, resulting in sharp, well-resolved peaks.

¹³C NMR Sample Preparation:

The procedure is similar to ¹H NMR, but a more concentrated sample (20-50 mg) is typically required due to the lower natural abundance of the ¹³C isotope.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing a sample for NMR analysis.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands for the C=O of the ester, the C-O stretches of the ester and methoxy groups, and aromatic C-H and C=C bonds.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (approximately 306.1 g/mol ). The isotopic pattern of the molecular ion peak would also be characteristic, showing a significant M+1 peak due to the presence of ¹³C.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, in melting point determination, the sharpness of the melting range provides an internal check on the purity of the sample. In NMR spectroscopy, the integration of the proton signals should correspond to the number of protons in the molecule, and the chemical shifts and coupling constants should be consistent with the proposed structure. Cross-verification of data from multiple analytical techniques (NMR, IR, and MS) provides a high degree of confidence in the identity and purity of the compound.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of this compound and has outlined robust experimental protocols for the determination of its key characteristics. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of accurate and reliable data, which is fundamental to the advancement of their scientific and developmental objectives.

References

Sources

An In-depth Technical Guide to Methyl 5-iodo-2-methoxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-iodo-2-methoxy-4-methylbenzoate (CAS No. 914225-32-4), a key organic intermediate. As a Senior Application Scientist, this document synthesizes its chemical properties, a probable synthesis route, potential applications in medicinal chemistry, and essential safety protocols, grounded in established chemical principles and data from related compounds.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic ester. The presence of an iodine atom, a methoxy group, and a methyl group on the benzene ring, along with the methyl ester functionality, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules, particularly in the development of novel pharmaceutical agents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (Predicted or from Similar Compounds) | Source |

| CAS Number | 914225-32-4 | [1] |

| Molecular Formula | C₁₀H₁₁IO₃ | Inferred |

| Molecular Weight | 306.10 g/mol | [2] |

| Appearance | Likely a solid at room temperature | |

| Melting Point | Not available for 914225-32-4. (Methyl 5-iodo-2-methoxybenzoate: 57-61 °C) | |

| Boiling Point | Not available for 914225-32-4. (Methyl 4-iodo-2-methoxybenzoate: 318 °C at 760 mmHg) | [3] |

| Purity | Commercially available up to >98% | [2] |

Note: Some physical properties are inferred from structurally similar compounds due to the limited publicly available data for this specific molecule.

Synthesis and Reaction Chemistry

Proposed Synthesis Workflow: Electrophilic Aromatic Iodination

The introduction of an iodine atom onto the benzene ring is typically achieved through electrophilic aromatic substitution. The methoxy and methyl groups are ortho-, para-directing activators. Given the steric hindrance from the existing substituents, the iodine is likely to be directed to the C5 position.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory conditions.

-

Preparation: In a well-ventilated fume hood, dissolve Methyl 2-methoxy-4-methylbenzoate in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution. An acid catalyst, like sulfuric acid or a Lewis acid, may be required to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

Aryl iodides are valuable precursors in a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The iodine atom in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions

The following diagram illustrates the potential utility of this compound in key cross-coupling reactions.

Caption: Potential cross-coupling reactions utilizing this compound.

These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzene ring, enabling the synthesis of diverse molecular scaffolds for drug discovery programs. For instance, the Suzuki coupling can be used to form biaryl structures, which are common motifs in many drugs. The Buchwald-Hartwig amination allows for the introduction of nitrogen-containing functional groups, which are crucial for modulating the pharmacological properties of a molecule.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound (CAS 914225-32-4) is not widely available, the safety precautions can be inferred from data on structurally similar iodo- and methoxy-substituted benzoates.

Table 2: Hazard Information (Inferred from Similar Compounds)

| Hazard Category | Description | Precautionary Statements |

| Skin Corrosion/Irritation | May cause skin irritation. | Wash hands thoroughly after handling. Wear protective gloves.[4][5] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[4][5] |

| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink or smoke when using this product.[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.[5]

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.[4]

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its utility in organic synthesis, particularly in the construction of complex molecules for pharmaceutical research, is significant due to the reactivity of the aryl iodide. The synthetic and safety protocols outlined in this guide, though largely based on established chemical principles and data from analogous compounds, provide a solid foundation for its use in a research and development setting. Further investigation into its specific reaction kinetics and spectroscopic characterization would be beneficial to the scientific community.

References

-

Lundvall, F., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet - Methyl 4-methoxybenzoate.

- Fisher Scientific. (2024). Safety Data Sheet - 2-Iodo-5-methylbenzoic acid methyl ester.

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 5-iodo-2-methoxy-4-methylbenzoate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-iodo-2-methoxy-4-methylbenzoate (C₁₀H₁₁IO₃). Designed for researchers, chemists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a practical, field-proven perspective on structural verification.

Introduction: The Role of a Polysubstituted Aromatic Intermediate

This compound is a highly functionalized aromatic compound. Such polysubstituted benzene rings are critical building blocks in organic synthesis, serving as precursors for more complex molecular architectures, particularly in the development of novel pharmaceutical agents and materials. The specific arrangement of the iodo, methoxy, methyl, and methyl ester groups provides multiple reaction sites for further chemical transformations.

Given its potential as a key synthetic intermediate, unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach is not merely confirmatory but essential for ensuring material purity, validating synthetic outcomes, and predicting reactivity. This guide establishes a validated analytical workflow for the complete characterization of this molecule.

Molecular Structure Overview

The structural integrity of this compound is the foundation of its chemical identity. The following diagram illustrates the molecular structure with atomic numbering used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations, a complete structural map can be assembled.

Expertise in Practice: Why NMR is the Gold Standard

For a polysubstituted aromatic system, ¹H NMR provides definitive proof of the substitution pattern. The number of signals, their splitting patterns (or lack thereof, in this case), and their chemical shifts are uniquely dictated by the electronic environment created by the substituents. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR, and providing critical information on the electronic impact of substituents like iodine.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible protocol is the bedrock of trustworthy data.[1]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for protons) to ensure optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a 30° pulse angle to avoid saturation, a relaxation delay of 2 seconds, and the acquisition of 16 scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used. A longer relaxation delay (5 seconds) may be necessary to observe quaternary carbons, which have longer relaxation times.

-

Referencing: Chemical shifts are referenced to the residual CDCl₃ solvent peak (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

¹H NMR Data Summary and Interpretation

The ¹H NMR spectrum is predicted to show five distinct singlets, a direct consequence of the substitution pattern preventing any proton-proton coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~7.9 - 8.1 | Singlet | 1H | Ar-H (H6) | Deshielded by the adjacent electron-withdrawing ester and the anisotropic effect of the C-I bond. |

| ~6.8 - 7.0 | Singlet | 1H | Ar-H (H3) | Shielded by the strongly electron-donating methoxy group at the ortho position. |

| ~3.9 | Singlet | 3H | -OCH₃ (C9) | Typical chemical shift for an aryl methoxy group. |

| ~3.8 | Singlet | 3H | Ester -OCH₃ (C8) | Standard region for a methyl ester. |

| ~2.4 | Singlet | 3H | Ar-CH₃ (C10) | Characteristic shift for a methyl group attached to an aromatic ring. |

¹³C NMR Data Summary and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show all 10 unique carbon atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~166 | C =O (C7) | Typical chemical shift for an ester carbonyl carbon. |

| ~158 | C -OCH₃ (C2) | Aromatic carbon attached to an oxygen atom, significantly deshielded. |

| ~142 | C -CH₃ (C4) | Aromatic carbon bearing the methyl group. |

| ~140 | C -H (C6) | Aromatic methine carbon deshielded by the adjacent ester and iodine. |

| ~131 | C -COOCH₃ (C1) | Quaternary carbon attached to the ester group. |

| ~112 | C -H (C3) | Aromatic methine carbon shielded by the adjacent methoxy group. |

| ~85 | C -I (C5) | The "heavy atom effect" of iodine causes a strong upfield (shielding) shift. |

| ~56 | -OC H₃ (C9) | Methoxy carbon. |

| ~52 | Ester -OC H₃ (C8) | Methyl ester carbon. |

| ~20 | Ar-C H₃ (C10) | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[3]

Trustworthiness through Self-Validation

The IR spectrum serves as a crucial cross-validation of the structural features deduced from NMR. The presence of a strong carbonyl absorption, coupled with characteristic aromatic and C-O stretching bands, provides a molecular "fingerprint" that must be consistent with the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, efficient method for analyzing solid samples.

-

Background Scan: An initial scan is taken with the clean, empty ATR crystal to record the background spectrum of ambient air.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR diamond crystal.

-

Pressure Application: A pressure clamp is applied to ensure firm contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[3]

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000–650 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2950 | Medium | C-H Aliphatic Stretch (-CH₃ groups) |

| ~1725 | Strong, Sharp | C=O Stretch (Ester Carbonyl) |

| ~1590, ~1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether & Ester) |

| ~1080 | Strong | Symmetric C-O-C Stretch (Aryl Ether & Ester) |

| ~880 | Strong | C-H Out-of-Plane Bend (Isolated Ar-H) |

| Below 600 | Weak-Medium | C-I Stretch |

The most diagnostic peak is the intense, sharp carbonyl stretch around 1725 cm⁻¹, which is a definitive indicator of the ester functional group.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structural components through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar organic molecules, often yielding a prominent protonated molecular ion peak with minimal fragmentation.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are released into the gas phase.

-

Detection: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight detector) where their mass-to-charge ratio (m/z) is measured.

Mass Spectrum Data and Interpretation

-

Molecular Weight: The calculated monoisotopic mass of C₁₀H₁₁IO₃ is 305.97 g/mol .

-

Expected Ion Peaks: In positive-ion ESI-MS, the primary observed peak would be the protonated molecule, [M+H]⁺ at m/z 306.98 . A sodium adduct, [M+Na]⁺ at m/z 328.96 , is also commonly observed.

-

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. The major predicted fragmentation pathways provide further structural confirmation.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of critical functional groups, most notably the ester carbonyl. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation patterns. This comprehensive analytical workflow provides a self-validating system, ensuring the highest degree of confidence in the material's identity and purity for its application in advanced organic synthesis.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-iodo-2-methoxy-4-methylbenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of NMR spectra is fundamental to confirming molecular identity, purity, and stereochemistry. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 5-iodo-2-methoxy-4-methylbenzoate, a substituted aromatic compound with potential applications as a building block in organic synthesis.

Molecular Structure and Predicted NMR Assignments

The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct and interpretable NMR fingerprint. The numbering convention used for the purpose of this guide is illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the two aromatic protons and the three methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-6 | ~ 7.8 | Singlet | 1H | This proton is ortho to the electron-withdrawing carbonyl group and meta to the methoxy group, leading to a downfield shift. The absence of adjacent protons results in a singlet. |

| H-3 | ~ 6.9 | Singlet | 1H | This proton is ortho to the electron-donating methoxy group and meta to the iodo and methyl groups, resulting in an upfield shift. It appears as a singlet due to the lack of neighboring protons. |

| OCH₃ (Ester) | ~ 3.9 | Singlet | 3H | The protons of the methyl ester are deshielded by the adjacent carbonyl group and typically appear in this region. |

| OCH₃ (Methoxy) | ~ 3.8 | Singlet | 3H | The protons of the methoxy group are deshielded by the attached oxygen and resonate at a characteristic chemical shift. |

| CH₃ (Aromatic) | ~ 2.4 | Singlet | 3H | The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment, appearing further upfield. |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents. Aromatic carbons generally resonate between 120-150 ppm.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester) | ~ 166 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield. |

| C-2 | ~ 158 | This carbon is attached to the electron-donating methoxy group, causing a significant downfield shift. |

| C-4 | ~ 142 | The carbon bearing the methyl group is also substituted, leading to a downfield shift. |

| C-6 | ~ 138 | This aromatic carbon is deshielded by the adjacent iodine and the ester group. |

| C-1 | ~ 125 | This carbon is attached to the ester group and is deshielded. |

| C-3 | ~ 112 | The carbon ortho to the electron-donating methoxy group is shielded. |

| C-5 | ~ 85 | The carbon atom directly bonded to the heavy iodine atom experiences a strong shielding effect, resulting in a significant upfield shift. |

| OCH₃ (Ester) | ~ 52 | The carbon of the methyl ester is deshielded by the adjacent oxygen atom. |

| OCH₃ (Methoxy) | ~ 56 | The methoxy carbon is in a typical range for such functional groups attached to an aromatic ring. |

| CH₃ (Aromatic) | ~ 20 | The carbon of the aromatic methyl group is in a shielded environment and appears upfield. |

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for a compound such as this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and appropriate choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, for optimal signal dispersion and sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8-16 scans for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and 1-2 Hz for ¹³C) and then perform a Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Caption: A streamlined workflow for the acquisition and processing of NMR spectra.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently interpret experimental data for this and related molecules. The detailed experimental protocol serves as a practical guide for acquiring high-quality NMR data, which is the cornerstone of accurate structural elucidation in chemical research and drug development.

References

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Lundvall, F., Wragg, D. S., Dietzel, P. D. C., & Fjellvåg, H. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. Available at: [Link]

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Toušek, J., Sklenovský, P., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. Available at: [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 5-iodo-2-methoxy-4-methylbenzoate: A Key Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-2-methoxy-4-methylbenzoate is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring an iodine atom, a methoxy group, and a methyl group on the benzene ring, along with a methyl ester functionality, makes it a valuable precursor for the construction of complex molecular architectures. The presence of the iodine atom, in particular, allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁IO₃ | |

| Molecular Weight | 306.1 g/mol | |

| CAS Number | 914225-32-4 | |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Spectroscopic Data

Predicted ¹H NMR Spectral Data (CDCl₃):

-

δ 7.8-8.2 ppm (s, 1H): Aromatic proton ortho to the ester group.

-

δ 6.8-7.2 ppm (s, 1H): Aromatic proton ortho to the methoxy group.

-

δ 3.8-4.0 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ 3.8-4.0 ppm (s, 3H): Methyl ester protons (-COOCH₃).

-

δ 2.2-2.5 ppm (s, 3H): Methyl group protons (-CH₃).

Predicted ¹³C NMR Spectral Data (CDCl₃):

-

δ 165-170 ppm: Carbonyl carbon of the ester.

-

δ 155-160 ppm: Aromatic carbon attached to the methoxy group.

-

δ 140-145 ppm: Aromatic carbon attached to the iodine.

-

δ 130-140 ppm: Quaternary aromatic carbons.

-

δ 110-125 ppm: Aromatic CH carbons.

-

δ 80-90 ppm: Aromatic carbon attached to the iodine.

-

δ 50-55 ppm: Methoxy and methyl ester carbons.

-

δ 15-20 ppm: Methyl carbon.

Synthesis Protocol: Electrophilic Iodination

The synthesis of this compound can be achieved through the direct iodination of its non-iodinated precursor, methyl 2-methoxy-4-methylbenzoate. This electrophilic aromatic substitution is a common and effective method for introducing iodine onto an activated benzene ring. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the methyl group, iodination is expected to occur at the ortho position relative to the methoxy group.

Experimental Workflow: Iodination

Caption: A generalized workflow for the synthesis of this compound via electrophilic iodination.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its ease of handling and milder reactivity compared to molecular iodine, which often requires an oxidizing agent.

-

Acetic Acid as Solvent: Acetic acid is a common solvent for iodination reactions as it can dissolve the starting material and is relatively inert to the reaction conditions.

-

Catalytic Strong Acid: The acid catalyst (e.g., sulfuric acid) protonates NIS, making it a more potent electrophile and accelerating the rate of reaction.

-

Aqueous Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted NIS and elemental iodine, preventing their interference in the subsequent work-up and purification steps.

Application in Drug Development: A Versatile Building Block

Aryl iodides are highly valued in medicinal chemistry and drug development due to their ability to participate in a wide range of cross-coupling reactions.[2] The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making iodinated compounds excellent substrates for reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the complex scaffolds of many active pharmaceutical ingredients (APIs).[3]

While the direct use of this compound in the synthesis of a specific marketed drug is not widely documented, its structure makes it an ideal candidate for the synthesis of novel bioactive molecules. For instance, it can be used as a key intermediate in the synthesis of compounds targeting various diseases, including diabetes and cancer, where substituted biaryl or aryl-alkyne moieties are common structural motifs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the aryl iodide partner. This reaction would couple it with a boronic acid to form a biaryl compound.

Caption: A representative workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Self-Validating System and Trustworthiness:

The progress of the Suzuki-Miyaura reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting materials and the formation of the desired product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry, providing a self-validating system for the described protocol.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of pharmaceutical research and development. Its well-defined structure and the reactivity of the carbon-iodine bond make it an excellent building block for the construction of complex molecular frameworks through various cross-coupling reactions. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a key application, underscoring its importance for scientists and researchers in the field.

References

-

Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses. Available at: [Link]

-

5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Available at: [Link]

-

Pharma API Intermediates. Available at: [Link]

Sources

The Architectural Blueprint of a Halogenated Benzoate: An In-depth Technical Guide to the Crystal Structure of Methyl 5-iodo-2-methoxybenzoate

A Note on the Subject Compound: This guide provides a comprehensive analysis of the crystal structure of Methyl 5-iodo-2-methoxybenzoate. As of the latest search of crystallographic databases, a complete, publicly available crystal structure for "Methyl 5-iodo-2-methoxy-4-methylbenzoate" has not been reported. The closely related analogue, Methyl 5-iodo-2-methoxybenzoate, offers a valuable and structurally pertinent case study for researchers, scientists, and drug development professionals interested in this class of compounds. The principles and methodologies detailed herein are directly applicable to the structural determination of similar substituted benzoates.

Introduction: From Synthesis to Single Crystal

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. In the realm of drug discovery and materials science, understanding the crystal structure of a compound is paramount for elucidating its behavior, guiding molecular design, and ensuring intellectual property. This guide delves into the crystallographic analysis of Methyl 5-iodo-2-methoxybenzoate, an intermediate in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs).

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and expertise. This guide will navigate through the synthesis, crystallization, and ultimately, the single-crystal X-ray diffraction analysis of the title compound, providing both the "how" and the "why" behind each critical step.

The Genesis of a Crystal: Synthesis and Crystallization

The synthesis of Methyl 5-iodo-2-methoxybenzoate follows established methodologies, with slight modifications to reaction times to optimize yield. The successful cultivation of single crystals suitable for X-ray diffraction is often as much an art as it is a science, relying on the slow evaporation of a carefully chosen solvent.

Synthesis Protocol

The synthesis of the title compound was adapted from the work of Wang et al. (2009). While the original publication should be consulted for the full synthetic details, a key modification involved extending the reaction time to 60 minutes to enhance the yield of the final product.

Crystallization: The Critical Step

High-quality single crystals are the cornerstone of a successful crystal structure determination. For Methyl 5-iodo-2-methoxybenzoate, single crystals were serendipitously obtained through the slow evaporation of a deuterated chloroform (CDCl₃) solution prepared for Nuclear Magnetic Resonance (NMR) analysis. This highlights a common practice in chemical research where samples prepared for one analytical technique can yield crystals suitable for another.

Experimental Insight: The choice of solvent is critical. A good solvent for crystallization should dissolve the compound to a moderate extent, and its evaporation rate should be slow enough to allow for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.

Unveiling the Atomic Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline material. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow: A Step-by-Step Guide

The determination of a crystal structure from a single crystal follows a well-defined workflow, from data collection to structure refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing

For Methyl 5-iodo-2-methoxybenzoate, diffraction data was collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation.

-

Crystal Selection: A suitable crystal with dimensions of approximately 0.35 × 0.20 × 0.08 mm was selected and mounted. The quality of the crystal is paramount; it should be a single, well-formed crystal free of cracks and defects.

-

Data Collection Strategy: The crystal is rotated through various orientations to capture a complete set of diffraction data.

-

Data Reduction: The raw diffraction intensities are processed to yield a set of unique reflections with their corresponding intensities and standard uncertainties. An absorption correction is applied to account for the attenuation of X-rays by the crystal itself.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases.

-

Structure Solution: For Methyl 5-iodo-2-methoxybenzoate, the structure was solved using "direct methods," a powerful technique that uses statistical relationships between the reflection intensities to determine the initial phases.

-

Structure Refinement: The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the observed and calculated diffraction data. The refinement for this structure was performed on F² using the SHELXL97 program.

The Crystal Structure of Methyl 5-iodo-2-methoxybenzoate: A Detailed Analysis

The successful solution and refinement of the diffraction data provide a wealth of information about the molecular and supramolecular structure of the compound.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₉H₉IO₃ |

| Formula Weight | 292.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.3378 (7) |

| b (Å) | 7.0690 (11) |

| c (Å) | 33.120 (5) |

| β (°) | 92.727 (2) |

| Volume (ų) | 1014.4 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.912 |

| Absorption Coefficient (mm⁻¹) | 3.13 |

| F(000) | 560 |

| Final R indices [I > 2σ(I)] | R1 = 0.033, wR2 = 0.079 |

| Goodness-of-fit on F² | 1.17 |

Molecular Geometry

The molecule is nearly planar, with the methyl groups of the methoxy and methyl carboxylate substituents oriented away from each other to minimize steric hindrance. The maximum deviation from the plane of the benzene ring is observed for the methyl carboxylate carbon atom, at 0.229 (5) Å. This planarity is a key feature of the molecule's conformation in the solid state.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the crystal of Methyl 5-iodo-2-methoxybenzoate, the molecules pack in layers parallel to the ab plane. A notable feature of the packing is the alternating orientation of these layers. One layer will have the iodine atoms of adjacent molecules pointing towards each other, while the next layer will have the methoxy and methyl carboxylate groups in proximity. This layered structure is a defining characteristic of the crystal packing.

Caption: Schematic of the layered crystal packing.

Conclusion: From Data to Discovery

The determination of the crystal structure of Methyl 5-iodo-2-methoxybenzoate provides invaluable insights into its molecular conformation and solid-state packing. This knowledge is crucial for understanding its physical properties and for its application as a building block in the design of new materials. The methodologies described in this guide, from crystallization to structure refinement, represent a standard and powerful approach in modern chemical and materials science research. For professionals in drug development, such detailed structural information is a cornerstone of rational drug design, enabling the optimization of drug-target interactions.

References

- Crystal Structure Determination & Refinement | Mathem

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable.

- Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York.

- Single-crystal X-ray Diffraction - SERC (Carleton).

- Methyl 5-iodo-2-methoxybenzo

- 13 Refinement of crystal structures - Oxford Academic.

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA.

An In-Depth Technical Guide to the Solubility of Methyl 5-iodo-2-methoxy-4-methylbenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl 5-iodo-2-methoxy-4-methylbenzoate, a substituted aromatic ester, in a range of organic solvents. In the absence of established public data for this specific compound, this document serves as a practical whitepaper, equipping researchers, chemists, and formulation scientists with the foundational principles and detailed methodologies required to characterize its solubility profile. The guide integrates theoretical structural analysis, predictive models based on solvent parameters, and gold-standard experimental protocols to create a self-validating system for solubility assessment.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule featuring an aromatic core with diverse functional groups. Such compounds are common building blocks in medicinal chemistry and materials science. Their utility is fundamentally linked to their ability to dissolve in appropriate solvents, which is crucial for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Purification: Enabling techniques like crystallization and chromatography.

-

Formulation: Developing stable and effective liquid dosage forms or amorphous solid dispersions.

-

Analytical Characterization: Preparing samples for techniques like NMR, HPLC, and mass spectrometry.

This guide addresses the challenge of determining solubility for a compound with limited available data, presenting a systematic workflow from theoretical prediction to empirical verification.

Theoretical Assessment and Solubility Prediction

A robust solubility assessment begins with a theoretical analysis of the solute and potential solvents. The guiding principle is the adage, "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1]

Molecular Structure Analysis of this compound

The structure of this compound contains several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

-

Aromatic Ring: The benzene core is largely non-polar and will interact favorably with other aromatic or non-polar solvents via π-π stacking and van der Waals forces.

-

Methyl Ester Group (-COOCH₃): This group introduces significant polarity. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the ester linkage has a dipole moment.

-

Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor.

-

Iodine Atom (-I): As a large, polarizable halogen, iodine contributes to dispersion forces and can participate in halogen bonding, a weaker, directional interaction.

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

Overall Polarity Estimation: The combination of a large, substituted aromatic ring with polar ester and ether functionalities suggests that this compound is a moderately polar compound . It is unlikely to be soluble in highly non-polar solvents like hexane or highly polar, protic solvents like water. Its optimal solubility is expected in solvents of intermediate polarity, particularly those that are polar aprotic.

Solvent Selection Strategy using Polarity Index

A preliminary solvent screen can be designed using the solvent polarity index, a relative measure of a solvent's polarity.[2] Based on the molecular structure analysis, a rational selection of solvents for initial screening would span a range of polarities:

| Solvent Class | Example Solvent | Polarity Index (P') | Rationale for Inclusion |

| Non-Polar | Toluene | 2.4 | To test the influence of the aromatic ring. |

| Non-Polar | Cyclohexane | 0.2 | A baseline for non-polar aliphatic interactions. |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent for many organic compounds. |

| Polar Aprotic | Ethyl Acetate | 4.4 | Structurally similar (ester) to the solute. |

| Polar Aprotic | Acetone | 5.1 | A good hydrogen bond acceptor. |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | A highly polar aprotic solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | A powerful, highly polar solvent for difficult-to-dissolve compounds. |

| Polar Protic | Isopropanol | 3.9 | To test the effect of hydrogen bond donation. |

| Polar Protic | Methanol | 5.1 | A small, polar protic solvent. |

This table presents a selection of common solvents and their polarity indices. A more extensive list can be found in specialized resources.[2][3]

Advanced Prediction with Hansen Solubility Parameters (HSP)

For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a powerful model. HSP deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding forces.

The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The "distance" (Ra) between a solvent and solute in the 3D Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, high solubility is predicted.[4]

Since the HSP values for this compound are unknown, they must be determined experimentally. This involves testing the solubility of the compound in a well-chosen set of ~20-50 solvents with known HSPs. The solvents are scored as "good" (dissolves) or "bad" (does not dissolve). Software like HSPiP then calculates the center of a sphere in Hansen space that best encloses all the "good" solvents while excluding the "bad" ones.[5][6] The center of this sphere represents the HSP (δD, δP, δH) of the solute.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility is the shake-flask method .[1] This method ensures that the solvent is fully saturated with the solute and that a state of equilibrium is reached.

Workflow for Experimental Solubility Determination

The overall process involves equilibrating an excess of the solid compound with the solvent, separating the undissolved solid, and then accurately measuring the concentration of the dissolved compound in the saturated solution.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with solvents)

-

HPLC system with UV detector

Procedure:

-

Preparation: To a series of labeled glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure a solid phase remains after equilibration.[1][7]

-

Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of a chosen solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.[7] For crystalline solids, longer times may be necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the solid settle.

-

Centrifugation: Centrifuge the vials to pellet the remaining undissolved solid. This provides a clear supernatant.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.[8] This step is critical to remove any fine particulates that could interfere with the analysis.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Detailed Protocol: Quantification by HPLC-UV

Objective: To accurately measure the concentration of the solute in the saturated solvent samples.

Procedure:

-

Method Development: Develop a suitable HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for this compound. The mobile phase should be chosen to ensure the compound does not precipitate upon injection. A UV wavelength where the compound has strong absorbance should be selected (e.g., determined by a UV scan).

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of at least five calibration standards through serial dilution to cover the expected concentration range of the solubility samples.[9]

-

Calibration Curve Construction: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995.

-

Sample Analysis:

-

Dilute the filtered saturated solutions (from the shake-flask experiment) with the mobile phase or a compatible solvent to ensure the concentration falls within the linear range of the calibration curve.[8] Record the dilution factor accurately.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the original concentration in the saturated solution. This value is the thermodynamic solubility.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a structured table for clear comparison and analysis.

Table 1: Experimental Solubility of this compound at 25°C

| Solvent | Solvent Class | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Observation |

| e.g., Toluene | Non-Polar | 2.4 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

| e.g., Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| e.g., Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| e.g., Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] | e.g., Slightly Soluble |

| e.g., DMSO | Polar Aprotic | 7.2 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

Note: Molecular Weight of this compound (C₁₀H₁₁IO₃) is 306.10 g/mol .

Interpretation: The results should be analyzed to identify trends. For instance, does solubility correlate with the solvent polarity index? Are polar aprotic solvents more effective than polar protic ones? This empirical data provides invaluable insight for selecting appropriate solvent systems for future synthetic, purification, and formulation work. The data can also be used to calculate the compound's Hansen Solubility Parameters, providing a powerful predictive tool for its behavior in other solvents or polymer matrices.

Conclusion

Determining the solubility of a novel or poorly characterized compound like this compound is a fundamental task in chemical and pharmaceutical development. This guide outlines a comprehensive, first-principles approach that combines theoretical molecular analysis with rigorous, gold-standard experimental methodologies. By systematically applying the principles of solvent polarity and employing the shake-flask method coupled with HPLC-UV quantification, researchers can generate reliable and accurate thermodynamic solubility data. This information is essential for making informed decisions in process development, enabling efficient purification, and designing effective formulations, ultimately accelerating the path from discovery to application.

References

- Hansen, C. M. (n.d.). Hansen Solubility Parameters. ResearchGate.

- Park, K., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Macromolecules, 45(5), 2348–2356.

- Burdick & Jackson. (n.d.). Polarity Index.

- BenchChem. (2025). Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine.

- Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Hansen, C. M., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 13(21), 3698.

- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(2), 6-13.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Shodex. (n.d.). Polarities of Solvents.

- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pharmaguru.co [pharmaguru.co]

A Senior Application Scientist's Guide to Sourcing and Utilizing Methyl 5-iodo-2-methoxy-4-methylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Building Block

Methyl 5-iodo-2-methoxy-4-methylbenzoate (CAS No. 914225-32-4) is a highly functionalized aromatic compound that serves as a critical intermediate in organic synthesis.[1] Its strategic placement of iodo, methoxy, and methyl groups on the benzoate scaffold makes it a versatile precursor for the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery. The presence of the iodo group, in particular, opens up a vast chemical space for derivatization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to build molecular libraries or target specific pharmacophores.

This guide provides an in-depth analysis of the commercial landscape for this reagent, offers guidance on supplier selection, details safe handling protocols, and presents a validated synthetic methodology for its preparation, ensuring researchers can confidently and efficiently incorporate this valuable building block into their synthetic workflows.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. Below are the key identifiers and expected spectroscopic characteristics for this compound.

-

Molecular Formula: C₁₀H₁₁IO₃

-

Molecular Weight: 306.1 g/mol

-

CAS Number: 914225-32-4[1]

-

Appearance: Typically an off-white to yellow solid.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum should exhibit distinct singlets for the three methyl groups: one for the aromatic methyl (Ar-CH₃), one for the methoxy group (-OCH₃), and one for the ester methyl (-COOCH₃). Two singlets are also expected for the two non-equivalent aromatic protons on the heavily substituted ring.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the ten unique carbon atoms, including the carbonyl carbon of the ester, the four quaternary aromatic carbons (one of which is bonded to iodine), the two aromatic CH carbons, and the three distinct methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 306. The isotopic pattern characteristic of an iodine-containing compound would also be evident.

Commercial Availability and Supplier Selection

The acquisition of high-quality starting materials is a critical, yet often overlooked, parameter for reproducible and successful research. The selection of a supplier should be a deliberate process based on a combination of factors including purity, availability, cost, and the quality of supporting documentation.

Comparative Table of Commercial Suppliers

The following table summarizes known commercial suppliers for this compound. Data is compiled from publicly available catalogs and may be subject to change.

| Supplier | Purity | Available Quantities | Catalog Number | Notes |

| AK Scientific, Inc. | 95% | 250mg, 1g, 5g, 10g | MFCD09033138 / 5321AC | Provides pricing and lead times on their website.[4] |

| BLD Pharm | N/A | Inquiry-based | BD228524 | Listed as an intermediate.[5][6] |

| Crysdot | N/A | Inquiry-based | CD12008937 | Provides basic chemical properties. |